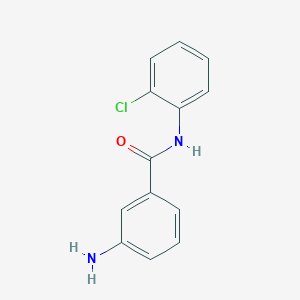

3-amino-N-(2-chlorophenyl)benzamide

Description

Properties

IUPAC Name |

3-amino-N-(2-chlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(15)8-9/h1-8H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDMNORWRJGVHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-chlorophenyl)benzamide typically involves the condensation of 2-chlorobenzoic acid with 3-aminobenzamide. This reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-chlorophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while nucleophilic substitution of the chlorophenyl group can produce a variety of substituted benzamides .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H11ClN2O

- Molecular Weight : 246.69 g/mol

- IUPAC Name : 2-(3-chloroanilino)benzamide

- CAS Number : 13625-33-7

The compound features a chlorinated phenyl group attached to an amino group on the benzamide structure, which influences its reactivity and biological interactions.

Chemical Synthesis

3-amino-N-(2-chlorophenyl)benzamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : Can be oxidized to form quinones.

- Reduction : Can be reduced to yield amines.

- Substitution Reactions : The chlorine atom can be substituted with other functional groups.

The compound has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research.

- Antimicrobial Activity : Studies suggest that it exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve binding to microbial DNA or proteins, disrupting essential biological processes.

- Anticancer Activity : Several studies have highlighted its potential as an anticancer agent. Molecular docking studies indicate that it may bind effectively to DNA, disrupting replication and transcription processes.

Table 1: Cytotoxic Effects Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | TBD | |

| Related Compound | MDA-MB-231 | 0.4 | |

| Cisplatin | MDA-MB-231 | 31.5 |

Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various benzamide derivatives on breast cancer cell lines. The findings indicated that compounds structurally similar to this compound exhibited significant cytotoxicity against MDA-MB-231 cells, underscoring its potential as an anticancer agent.

Molecular Docking Studies

Molecular docking analyses have been performed to predict the binding affinity of this compound with DNA and proteins. These studies suggest strong interactions that could enhance its therapeutic efficacy in cancer treatment.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-chlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Conformational Variations

- Dichlorophenyl Derivatives: N-(2,6-Dichlorophenyl)benzamide and 2-chloro-N-(2,3-dichlorophenyl)benzamide exhibit trans conformations of the amide group, similar to 3-amino-N-(2-chlorophenyl)benzamide, but their increased chlorine content may alter solubility and crystallinity .

- Piperazine- and Thiophene-Modified Analogs : Compounds like N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (48% yield) incorporate piperazine and thiophene moieties, expanding pharmacological profiles (e.g., dopamine receptor targeting) but increasing molecular complexity .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Key Insights

- Chlorine vs. Bromine : Bromine substitution enhances potency in thiadiazole hybrids, but chlorine remains favorable for balancing activity and synthetic feasibility .

- Conformational Rigidity : Trans amide conformations in dichlorophenyl analogs improve crystallinity, aiding in structural characterization via X-ray diffraction (e.g., SHELX refinement ).

- Pharmacological Potential: Piperazine-thiophene hybrids highlight the scaffold’s adaptability for CNS targets, though metabolic stability requires optimization .

Biological Activity

3-Amino-N-(2-chlorophenyl)benzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula C13H11ClN2O, features a unique substitution pattern that influences its chemical and biological properties. This article explores its synthesis, biological activities, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves the condensation of 2-chlorobenzoic acid with 3-aminobenzamide. The reaction is often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The resultant product can be purified through recrystallization or chromatography.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of benzamides, including this compound, can inhibit cell proliferation in breast cancer cell lines like MDA-MB-231. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 | 12.5 | |

| 5e (related compound) | MDA-MB-231 | 0.4 | |

| Cisplatin | MDA-MB-231 | 31.5 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess moderate activity against various bacterial strains, although more comprehensive evaluations are needed to establish its efficacy and mechanisms of action in antimicrobial contexts .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in critical pathways such as cell proliferation and survival. For example, it has been suggested that the compound can bind to certain kinases or transcription factors, thereby affecting downstream signaling pathways crucial for cancer cell growth .

Comparison with Similar Compounds

When compared to other similar compounds, such as N-(3-chlorophenyl)benzamide and N-(4-chlorophenyl)benzamide, this compound demonstrates distinct reactivity and selectivity due to its unique substitution pattern. This specificity may lead to varied biological activities and therapeutic potentials .

Table 2: Comparison of Biological Activities

| Compound | Activity Type | Observed Effect | Reference |

|---|---|---|---|

| This compound | Anticancer | High cytotoxicity | |

| N-(3-chlorophenyl)benzamide | Antimicrobial | Moderate activity | |

| N-(4-chlorophenyl)benzamide | Anticancer | Low cytotoxicity |

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various benzamide derivatives, including this compound, researchers treated MDA-MB-231 cells with different concentrations over a period of 48 hours. Flow cytometry analysis revealed that the compound induced significant apoptosis at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent in cancer treatment .

Case Study: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of benzamides showed that this compound exhibited inhibitory effects against Gram-positive bacteria. The results indicated potential for development into a new class of antimicrobial agents; however, further investigations are necessary to elucidate the exact mechanisms involved .

Q & A

Q. What are the optimal synthetic routes for 3-amino-N-(2-chlorophenyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via condensation of substituted benzoyl chlorides with aryl amines. For example, describes a protocol where 3,5-dichlorobenzoyl chloride reacts with 2-chloroaniline in N,N′-dimethylformamide (DMF) at 60°C, yielding derivatives with good yields (e.g., 74% for analogous compounds) . To optimize the reaction:

- Temperature Control: Maintain 60°C to balance reaction rate and side-product formation.

- Solvent Choice: Polar aprotic solvents like DMF enhance nucleophilicity of amines.

- Purification: Use column chromatography or recrystallization (e.g., from ethanol) to isolate pure products.

- Catalysis: Acid scavengers (e.g., triethylamine) improve yields by neutralizing HCl byproducts.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ 7.30–7.55 ppm for aromatic protons; ) confirm substitution patterns and hydrogen bonding .

- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate amide bond formation .

- X-ray Crystallography: Single-crystal analysis (e.g., monoclinic P2₁/c space group, a = 25.0232 Å, b = 5.3705 Å; ) reveals molecular geometry and packing . Software like SHELXL () refines structures, while ORTEP-III () visualizes thermal ellipsoids .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for halogen-substituted benzamides?

Methodological Answer: Discrepancies in unit cell parameters or bond angles (e.g., β angles varying between 90–98°) may arise from polymorphism or experimental artifacts. To address this:

- High-Resolution Data: Collect data at low temperature (e.g., 100 K) to minimize thermal motion () .

- Software Validation: Cross-validate refinements using SHELXL () and WinGX () to check for systematic errors .

- Comparative Analysis: Benchmark against structurally similar compounds (e.g., 3-chloro-N-(2-chlorophenyl)benzamide; ) to identify outliers .

Q. What computational strategies predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking: Use tools like AutoDock Vina to simulate binding to targets (e.g., bacterial acps-pptase; ). Parameters include Lamarckian genetic algorithms and grid boxes centered on active sites .

- QSAR Modeling: Derive predictive models using descriptors like LogP (1.47 for analogs; ) and polar surface area (84.22 Ų; ) .

- MD Simulations: GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories.

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?

Methodological Answer:

- Crystallographic Analysis: Identify N-H···O and C-H···π interactions using Mercury software. For example, reports intermolecular N-H···O bonds (2.89 Å) stabilizing the crystal lattice .

- Thermal Analysis: DSC/TGA correlate melting points (e.g., ~200°C for analogs) with packing efficiency.

- Energy Frameworks: Generate via CrystalExplorer to quantify interaction energies (electrostatic vs. dispersion) .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data for halogenated benzamides in polar vs. nonpolar solvents?

Methodological Answer: Contradictions arise from substituent effects (e.g., electron-withdrawing Cl groups reduce solubility in water). To reconcile:

- Solubility Assays: Use shake-flask methods (pH 7.4 buffer) with HPLC quantification.

- Hansen Parameters: Calculate solubility spheres using δd (dispersion), δp (polar), and δh (hydrogen bonding) values.

- Co-solvency Studies: Ternary phase diagrams (e.g., water/ethanol/DMSO) identify optimal solvent mixtures () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.